2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol
Description
Properties
IUPAC Name |
2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-3-9(7-18)17-13-12-10-5-4-6-11(10)19-14(12)16-8(2)15-13/h9,18H,3-7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYQOOOPUIXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C2C3=C(CCC3)SC2=NC(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution processes. The thienopyrimidine scaffold is often synthesized through methods such as Gewald reactions or cyclocondensation techniques, which have been shown to produce various derivatives with enhanced biological properties .
Biological Activity Overview
The biological activity of This compound has been evaluated in several studies. Key areas of activity include:
- Antimicrobial Activity : Some derivatives of thienopyrimidines have demonstrated significant antimicrobial effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents.
- Cytotoxicity and Antiproliferative Effects : In vitro studies have shown that compounds related to this structure exhibit cytotoxic effects on cancer cell lines. For instance, certain thienopyrimidine derivatives have been reported to inhibit cell proliferation with IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves microtubule depolymerization and inhibition of key signaling pathways.
- Mechanisms of Action : The biological mechanisms through which these compounds exert their effects include:
Case Studies
Several case studies highlight the biological activity of thienopyrimidine derivatives:
Case Study 1: Anticancer Activity
A study evaluated a series of thienopyrimidine derivatives for their antiproliferative activity against various cancer cell lines. The most potent compound exhibited an IC50 value of 9.0 nM against MDA-MB-435 cells, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thienopyrimidine compounds, demonstrating significant inhibition against Escherichia coli with MIC values around 0.21 μM. These results suggest a promising avenue for developing new antibiotics based on this scaffold .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds characterized by a bicyclic structure that includes both thieno and pyrimidine moieties. The unique arrangement of atoms contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research has indicated that derivatives of 2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine exhibit significant antitumor properties. Compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, studies have shown that modifications in the thieno-pyrimidine framework can enhance cytotoxicity against tumor cells .
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have shown promise in inhibiting key enzymes involved in cancer proliferation and survival pathways. This makes them candidates for further development as therapeutic agents targeting cancer metabolism .
- Antiviral Properties :
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of various pyrazolo[1,5-a]pyrimidines, which share structural features with 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol. These compounds were shown to inhibit the growth of cancer cells significantly .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of thieno-pyrimidine derivatives on certain kinases involved in cancer signaling pathways. The results indicated that modifications to the amino butanol side chain could enhance binding affinity and selectivity towards target enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical distinctions between the target compound and related derivatives:
Key Observations
Substituent Impact on Bioactivity: The trifluorocarbonyl and chlorophenyl groups in correlate with antibacterial activity, likely due to enhanced electron-withdrawing effects and membrane penetration . The target compound’s butanol group may improve aqueous solubility compared to lipophilic analogs like the benzodioxol derivative .
Synthetic Flexibility: Sulfur-containing derivatives (e.g., ) employ sulfanyl linkers, whereas the target compound and utilize amino groups, suggesting divergent strategies for modulating reactivity and stability.
Pharmacokinetic Considerations :
- Esterified derivatives (e.g., ) may exhibit prolonged half-lives due to reduced metabolic clearance, whereas the piperazine-containing compound could enhance blood-brain barrier penetration.
Research Findings and Implications
- Antibacterial Potential: The trifluorocarbonyl derivative demonstrated efficacy against bacterial strains, suggesting that electron-deficient substituents at C4 enhance antimicrobial activity.
- Solubility vs. Potency Trade-offs: Hydrophilic groups (e.g., butanol in the target compound) may sacrifice potency for improved bioavailability, a critical factor in drug development.
- Synthetic Feasibility : Piperazine and cyclohexyl derivatives share synthetic steps (e.g., reflux with K₂CO₃) with the target compound, indicating scalable routes for analog libraries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
